molecular formula C21H14F3N3O3 B7785549 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B7785549
M. Wt: 413.3 g/mol
InChI Key: ZKSBITPJFCRULS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a 4-(difluoromethoxy)phenyl group, a 4-fluorophenyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The pyrazolo[3,4-b]pyridine core might be formed via a cyclization reaction. The phenyl groups could be introduced via a substitution reaction, and the difluoromethoxy and carboxylic acid groups could be added via further functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups and the pyrazolo[3,4-b]pyridine core), as well as the polar carboxylic acid and difluoromethoxy groups. These groups could engage in various types of intermolecular interactions, such as hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

As an organic compound, this molecule could undergo various types of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions. The presence of the difluoromethoxy group could also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water would be affected by the polar carboxylic acid and difluoromethoxy groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Future Directions

The study of new organic compounds like this one is a key part of medicinal chemistry and drug discovery. Future research could explore its potential biological activities, its mechanism of action, and its pharmacokinetic properties .

properties

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O3/c1-11-18-16(20(28)29)10-17(12-2-8-15(9-3-12)30-21(23)24)25-19(18)27(26-11)14-6-4-13(22)5-7-14/h2-10,21H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBITPJFCRULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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